2-Amino-6,8-dihydroxypurine-15N5
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Overview
Description
2-Amino-6,8-dihydroxypurine-15N5 (2A6,8DHP-15N5) is a nitrogen-containing heterocyclic compound with a unique chemical structure that is of great interest to scientists in various fields. This compound has a wide range of applications in scientific research, including in the fields of biochemistry, physiology, and molecular biology.
Scientific Research Applications
Oxidation Processes
2-Aminopurine undergoes oxidation by mammalian xanthine oxidase, mainly at position 6 to form guanine. This process indicates its role in metabolic pathways involving purine compounds (Bergmann, Levin, & Kwietny, 1958).
Fluorescence Studies
2-Aminopurine (2AP) is a fluorescent isomer of adenine, often used in biochemical settings as a probe for DNA and RNA structure. Its fluorescence properties, such as lifetime and quantum yield, change significantly in different environments, including the presence of water molecules (Lobsiger et al., 2014).
Synthesis and Characterization
The synthesis of 2-Amino-6-alkoxypurine, an important intermediate of nucleotide, from guanine is a crucial step in chemical research. This process involves several stages including acylation, chloridization, and hydrolysis, demonstrating its significance in synthetic chemistry (Lu Ming, 2006).
Gene Mutation and Cell Transformation
2-Aminopurine has been studied for its ability to induce gene mutation and cell transformation in mammalian cells. Although it is a weak transforming agent, understanding its effects on cellular systems provides insights into the correlation between mutagenesis and carcinogenesis (Barrett, 1981).
Interaction with DNA
Probing the structure and dynamics of DNA using 2-Aminopurine reveals how environmental factors like polarity and hydrogen bonding affect its fluorescence. This is vital for understanding DNA conformational changes and protein-DNA interactions (Rachofsky, Osman, & Ross, 2001).
Electrochemical Studies
The electrochemical oxidation of aminopurines, including 2-Aminopurine, has been investigated, revealing insights into the oxidation process and its dependence on the number of functional groups in the molecule (Yao & Musha, 1979).
Mechanism of Action
Target of Action
The primary target of 2-Amino-6,8-dihydroxypurine-15N5 is the 8-oxo-guanine repair pathway . This pathway is coordinated by MUTYH glycosylase and DNA polymerase λ . These enzymes play a crucial role in maintaining the integrity of the DNA by repairing the oxidative damage .
Mode of Action
This compound, being an isotope labelled analog of 2-Amino-6,8-dihydroxypurine , interacts with its targets, MUTYH glycosylase and DNA polymerase λ, to facilitate the repair of 8-oxo-guanine
Biochemical Pathways
The compound affects the 8-oxo-guanine repair pathway . This pathway is responsible for repairing the oxidative damage to DNA. The downstream effects of this pathway include the prevention of mutations and the maintenance of genomic stability .
Result of Action
The molecular and cellular effects of this compound’s action involve the repair of 8-oxo-guanine in the DNA . This repair process helps maintain the integrity of the DNA, preventing mutations and maintaining genomic stability .
Biochemical Analysis
Biochemical Properties
2-Amino-6,8-dihydroxypurine-15N5 interacts with various enzymes and proteins in biochemical reactions . Specifically, it is involved in the 8-oxo-guanine repair pathway, where it interacts with MUTYH glycosylase and DNA polymerase λ .
Cellular Effects
It is known to be involved in the 8-oxo-guanine repair pathway, which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with MUTYH glycosylase and DNA polymerase λ in the 8-oxo-guanine repair pathway . These interactions may involve binding interactions with these biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the 8-oxo-guanine repair pathway . This pathway involves several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6,8-dihydroxypurine-15N5 involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": [ "Guanine-15N5", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Hydrogen peroxide", "Sulfuric acid", "Sodium nitrite", "Sodium azide", "Sodium borohydride", "Acetic acid", "Ethanol" ], "Reaction": [ "Step 1: Guanine-15N5 is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form 2-Amino-6-hydroxypurine-15N5.", "Step 2: 2-Amino-6-hydroxypurine-15N5 is oxidized with hydrogen peroxide in the presence of sulfuric acid to form 2-Amino-6,8-dihydroxypurine-15N5.", "Step 3: 2-Amino-6,8-dihydroxypurine-15N5 is reacted with sodium nitrite and sodium azide in acetic acid to form 2-Azido-6,8-dihydroxypurine-15N5.", "Step 4: 2-Azido-6,8-dihydroxypurine-15N5 is reduced with sodium borohydride in ethanol to form 2-Amino-6,8-dihydroxypurine-15N5." ] } | |
CAS RN |
1358676-24-0 |
Molecular Formula |
C₅H₅¹⁵N₅O₂ |
Molecular Weight |
172.09 |
synonyms |
8-Hydroxyguanine-15N5; 2-(Amino-15N)-7,9-dihydro-1H-purine-6,8-dione-1,3,7,9-15N4; 2-Amino-7,9-dihydro-1H-purine-6,8-dione-15N5; 2-Amino-6,8-purinediol-15N5; 8-Hydroxyguanine-15N5; 8-Oxo-7,8-dihydroguanine-15N5; 8-Oxoguanine-15N5; NSC 22720-15N5 |
Origin of Product |
United States |
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